molecular formula C20H21ClN4O2 B3461032 4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide

4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide

Cat. No.: B3461032
M. Wt: 384.9 g/mol
InChI Key: CRLJHTVOVQXTPL-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is 384.1353036 g/mol and the complexity rating of the compound is 494. The solubility of this chemical has been described as 0.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide backbone with a 4-chloro substituent and a morpholinyl group attached to a benzimidazole moiety. Its structure can be represented as follows:

C17H20ClN3O\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}

This configuration suggests potential interactions with biological targets due to the presence of both electron-withdrawing (chlorine) and electron-donating (morpholine) groups.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715.63Induces apoptosis
Compound BU-93712.34Cell cycle arrest
Compound CA5499.87Inhibition of angiogenesis

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is hypothesized to involve:

  • DNA Interaction : Studies have shown that similar compounds can bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression, such as carbonic anhydrases, which are often upregulated in cancerous tissues .
  • Apoptosis Induction : Evidence suggests that it can promote programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies

  • Study on MCF-7 Cells : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 15.63 µM against MCF-7 breast cancer cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Preliminary in vivo studies using murine models have shown that administration of the compound led to significant tumor reduction without severe toxicity, suggesting a favorable therapeutic index.
  • Comparative Analysis : A comparative study revealed that while the compound displayed lower cytotoxicity than established drugs like tamoxifen, its unique mechanism could provide complementary benefits in combination therapies .

Properties

IUPAC Name

4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-16-7-5-15(6-8-16)19(26)23-20-22-17-3-1-2-4-18(17)25(20)10-9-24-11-13-27-14-12-24/h1-8H,9-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJHTVOVQXTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324021
Record name 4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332357-58-1
Record name 4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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